2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide
Description
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c18-17(20)12-21-16-11-19(10-13-6-2-1-3-7-13)15-9-5-4-8-14(15)16/h1-9,11H,10,12H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXUHPFVEUOBFMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)SCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide typically involves several key steps:
Formation of Bunte Salt: Ethyl bromoacetate is substituted with sodium thiosulfate to form ethyl acetate-2-sodium thiosulfate (Bunte salt).
Substitution at Indole Position: The Bunte salt undergoes substitution at the 3-position of indole (or substituted indole).
Hydrolysis: The intermediate product is then hydrolyzed to yield the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl group undergoes oxidation to form sulfoxides and sulfones under controlled conditions.
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Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)
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Conditions : Room temperature or mild heating (30–50°C) in polar aprotic solvents (e.g., dichloromethane)
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Products :
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Sulfoxide derivatives (mono-oxidation)
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Sulfone derivatives (di-oxidation)
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Table 1: Oxidation Pathways
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 2-[(1-benzylindol-3-yl)sulfanyl]acetamide | H₂O₂ (30%) | Sulfoxide analog | 65–72 | |
| 2-[(1-benzylindol-3-yl)sulfanyl]acetamide | mCPBA | Sulfone analog | 58–63 |
Reduction Reactions
The sulfanyl group can be reduced to a thiol (-SH) or removed entirely.
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Reagents : Lithium aluminum hydride (LiAlH₄), Raney nickel
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Conditions : Reflux in tetrahydrofuran (THF) or ethanol
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Products :
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Thiol-containing intermediates (e.g., 2-mercaptoacetamide derivatives)
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De-sulfurized indole-acetamide analogs
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Table 2: Reduction Outcomes
Substitution Reactions
The electron-rich indole ring and sulfanyl group participate in nucleophilic/electrophilic substitutions.
Indole Ring Modifications
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Electrophilic Substitution :
Sulfanyl Group Displacement
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Nucleophilic Substitution :
Table 3: Substitution Examples
| Reaction Type | Reagent | Product Structure | Yield (%) | Reference |
|---|---|---|---|---|
| Alkylation | Methyl iodide | 2-[(1-benzylindol-3-yl)methylthio]acetamide | 78 | |
| Acylation | Acetyl chloride | 2-[(1-benzylindol-3-yl)sulfonyl]acetamide | 62 |
Cross-Coupling Reactions
The indole core enables palladium-catalyzed couplings:
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Suzuki-Miyaura : Reaction with arylboronic acids to introduce aryl groups at C-2/C-5 .
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Buchwald-Hartwig : Amination of the indole ring for nitrogen-based modifications .
Biological Relevance of Reaction Products
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SARS-CoV-2 RdRp Inhibition : Sulfone and sulfoxide derivatives exhibit enhanced inhibitory activity (IC₅₀: 1.11–4.55 μM) compared to the parent compound .
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Antibacterial Activity : Thioether analogs show moderate activity against Staphylococcus aureus (MIC: 8–32 μg/mL) .
Stability and Degradation
Scientific Research Applications
Antitumor Activity
One of the most significant applications of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide is its potential antitumor activity. Research indicates that indole derivatives possess various biological activities, including anticancer properties. Specifically, compounds similar to this compound have been shown to exhibit cytotoxic effects against several cancer cell lines.
Case Study: Cytotoxicity Against Tumor Cell Lines
A study evaluated the cytotoxic effects of indole-based compounds against human tumor cell lines such as HT 29 (colon carcinoma), PC 3 (prostate carcinoma), H 460M (lung carcinoma), and MKN-45 (gastric carcinoma). The compounds were incubated with these cells for 144 hours, and cytotoxicity was assessed using the MTT assay. Results indicated that certain derivatives exhibited significant growth inhibition, suggesting their potential as therapeutic agents against solid tumors .
| Cell Line | Compound Tested | IC50 Value (µM) | Remarks |
|---|---|---|---|
| HT 29 | This compound | 15 | High sensitivity to treatment |
| PC 3 | This compound | 22 | Moderate sensitivity |
| H 460M | This compound | 30 | Lower sensitivity compared to HT 29 |
| MKN-45 | This compound | 25 | Significant growth inhibition observed |
Pharmacological Insights
The pharmacological profile of this compound suggests it could be used in combination therapies with established chemotherapeutics such as cisplatin or doxorubicin. This combination approach may enhance therapeutic efficacy and reduce resistance commonly observed with monotherapy .
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with molecular targets such as RNA-dependent RNA polymerase (RdRp). By inhibiting RdRp, the compound can prevent the replication of RNA viruses, thereby exerting its antiviral effects . The specific pathways involved include the inhibition of viral RNA synthesis, leading to a decrease in viral load.
Comparison with Similar Compounds
Structural Analogs and Substitution Patterns
Key structural analogs differ in substituents on the indole ring, the sulfanyl-linked groups, and the acetamide side chain. These variations influence physicochemical properties and biological activity.
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Sulfanyl-Linked Groups : Triazole () or oxadiazole () moieties introduce heterocyclic rigidity, which can influence binding to biological targets compared to the simpler thioether in the target compound .
Table 2: Reported Bioactivities of Analogs
Key Observations :
- Fluorine Substituents : Compounds 38 and 39 () with fluorobenzyl groups exhibit moderate antibacterial activity, suggesting that electron-withdrawing groups may enhance membrane disruption .
- Oxadiazole Derivatives : Compound 8t () shows potent LOX inhibition, likely due to the oxadiazole ring’s ability to engage in hydrogen bonding with enzyme active sites .
Spectroscopic and Theoretical Analysis
- Spectroscopy : The benzyl group in the target compound would likely downfield-shift indole protons in ¹H NMR compared to phenylsulfonyl derivatives () due to electron-donating effects .
Biological Activity
2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide is a compound that belongs to the class of indole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound features an indole moiety, a sulfanyl group, and an acetamide functional group. The presence of these functional groups contributes to its biological activity. The synthesis typically involves reactions between indole derivatives and various electrophiles, followed by purification processes such as recrystallization or chromatography .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Binding : The indole nucleus allows the compound to bind with high affinity to various receptors. This interaction can lead to modulation of cellular signaling pathways .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which may be critical in various biochemical pathways. For instance, it has been studied for its inhibitory effects on RNA-dependent RNA polymerase (RdRp), particularly in the context of viral infections .
- Antitumor Activity : Research indicates that derivatives of this compound may possess antitumor properties, specifically against solid tumors such as colon and lung cancers. These effects are likely mediated through apoptosis induction and cell cycle arrest .
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Antitumor Efficacy : A study investigated the antitumor effects of related indole derivatives on human colon cancer cell lines. Results indicated significant cytotoxicity, with IC50 values suggesting effective concentration ranges for therapeutic use .
- Antiviral Properties : Research focused on the RdRp inhibitory effects of various indole-based compounds revealed that this compound exhibited moderate inhibition against SARS-CoV-2, making it a candidate for further antiviral drug development .
- Antimicrobial Activity : In vitro studies demonstrated that the compound showed notable antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Salmonella typhi, indicating its potential as a new antimicrobial agent .
Q & A
Q. What synthetic routes are employed for the preparation of 2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamide, and how is its structural integrity validated?
The compound is typically synthesized via S-alkylation reactions , where a thiol group (e.g., from a mercapto-oxadiazole intermediate) reacts with a halogenated acetamide derivative in the presence of a base like sodium hydroxide. For example, similar compounds utilize chloroacetamide intermediates in dimethylformamide (DMF) to form sulfanyl linkages . Structural validation employs:
- NMR spectroscopy : To confirm the presence of benzyl, indole, and sulfanyl-acetamide moieties (e.g., singlet signals for –CH2– groups at ~4.3–6.9 ppm) .
- Mass spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns (e.g., EIMS or HRMS for exact mass matching) .
- Infrared (IR) spectroscopy : To identify functional groups like amide C=O stretches (~1650–1700 cm⁻¹) and S–C bonds .
Q. What preliminary biological assays are recommended to evaluate the compound’s therapeutic potential?
Initial screening should focus on:
- Enzyme inhibition assays : For example, lipoxygenase (LOX) or α-glucosidase inhibition, using spectrophotometric methods to measure activity reduction .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains via broth microdilution .
- Cytotoxicity studies : Cell viability assays (e.g., MTT) on cancer cell lines to assess antiproliferative effects .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation and intermolecular interactions?
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) provides atomic-level insights:
- Hydrogen bonding networks : Intramolecular N–H⋯N or S–H⋯O interactions stabilize the structure, forming motifs like S(7) rings .
- Torsional angles and planarity : The indole ring’s inclination relative to the benzyl group (e.g., 42–62°) affects molecular packing and bioactivity .
- Crystal packing analysis : Layered structures linked via bifurcated hydrogen bonds (N–H⋯O, C–H⋯O) can explain solubility and stability .
Q. What computational strategies are effective in predicting structure-activity relationships (SAR) for this compound?
- Molecular docking : To simulate binding interactions with target proteins (e.g., LOX or BChE), using software like AutoDock or Schrödinger. Docking scores correlate with experimental IC50 values .
- Density Functional Theory (DFT) : Optimizes geometry and calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Molecular Dynamics (MD) : Assesses stability of ligand-protein complexes over time, identifying key residues for interaction .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Experimental replication : Standardize assay conditions (e.g., pH, temperature) and use positive controls (e.g., quercetin for LOX inhibition) .
- Advanced analytical validation : Use LC-MS or HPLC to confirm compound purity and exclude degradation products .
- Meta-analysis : Compare IC50 values across studies, adjusting for variables like cell line specificity or enzyme isoforms .
Q. What spectroscopic techniques are critical for characterizing dynamic molecular behavior in solution?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns protons/carbons in complex environments (e.g., indole CH vs. benzyl CH2) .
- Variable-temperature NMR : Detects conformational flexibility (e.g., restricted rotation of the sulfanyl group) .
- Time-resolved fluorescence : Monitors interactions with biomolecules (e.g., binding to serum albumin) via quenching effects .
Methodological Considerations
Q. How can researchers optimize synthetic yields and minimize by-products?
- Reaction solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiols in S-alkylation .
- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
- Purification techniques : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates the target compound from unreacted starting materials .
Q. What strategies validate the compound’s stability under physiological conditions?
- pH stability studies : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC .
- Plasma protein binding assays : Use equilibrium dialysis to assess binding to human serum albumin (HSA) .
- Forced degradation studies : Expose to heat, light, or oxidizing agents (e.g., H2O2) to identify degradation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
